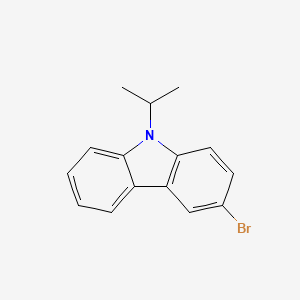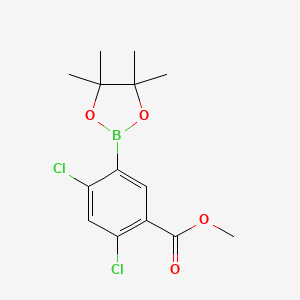
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is a complex organic compound known for its unique structural properties and potential applications in various fields of chemistry and industry. This compound features an imidazolium core substituted with bulky 4-bromo-2,6-diisopropylphenyl groups, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Substitution with 4-Bromo-2,6-diisopropylphenyl Groups: The imidazole core is then reacted with 4-bromo-2,6-diisopropylphenyl halides in the presence of a strong base such as potassium tert-butoxide. This step introduces the bulky aryl groups onto the imidazole ring.
Quaternization: The final step involves the quaternization of the imidazole nitrogen with methyl chloride or another suitable alkylating agent to form the imidazolium chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
化学反応の分析
Types of Reactions
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The imidazolium core can be involved in redox reactions, where it can be reduced to imidazole or oxidized to imidazolium derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by the presence of the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation typically yields imidazolium derivatives with different oxidation states.
Reduction Products: Reduction can lead to the formation of imidazole or partially reduced imidazolium compounds.
科学的研究の応用
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Material Science: The compound is explored for its potential in the development of ionic liquids and conductive polymers.
Medicinal Chemistry: Research is ongoing into its potential as an antimicrobial agent and its role in drug delivery systems.
Organic Synthesis: It serves as a precursor for the synthesis of other complex organic molecules.
作用機序
The mechanism by which 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride exerts its effects is largely dependent on its role in specific reactions or applications:
Catalysis: As a ligand, it stabilizes transition metal complexes, facilitating various catalytic cycles.
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Conductive Polymers: It contributes to the formation of conductive networks through ionic interactions and polymerization processes.
類似化合物との比較
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride: Lacks the bromine substituents, leading to different reactivity and applications.
1,3-Bis(4-chloro-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride: Similar structure but with chlorine atoms, affecting its chemical behavior and uses.
1,3-Bis(4-bromo-2,6-dimethylphenyl)-1H-imidazol-3-ium chloride: Substituted with methyl groups instead of isopropyl groups, altering its steric and electronic properties.
Uniqueness
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is unique due to the presence of bulky 4-bromo-2,6-diisopropylphenyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications requiring robust and stable compounds, such as in catalysis and material science.
特性
IUPAC Name |
1,3-bis[4-bromo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35Br2N2.ClH/c1-16(2)22-11-20(28)12-23(17(3)4)26(22)30-9-10-31(15-30)27-24(18(5)6)13-21(29)14-25(27)19(7)8;/h9-19H,1-8H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKFRXQWXJHBFX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N2C=C[N+](=C2)C3=C(C=C(C=C3C(C)C)Br)C(C)C)C(C)C)Br.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35Br2ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B8212309.png)

![5-Bromo-7,7-diphenyl-7H-benzo[c]fluorene](/img/structure/B8212323.png)

![N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine](/img/structure/B8212333.png)
![2-(10,10-dimethyl-10H-spiro[anthracene-9,9'-fluoren]-2'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8212346.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide](/img/structure/B8212351.png)


![1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B8212373.png)



![tert-butyl (NZ)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate](/img/structure/B8212410.png)
